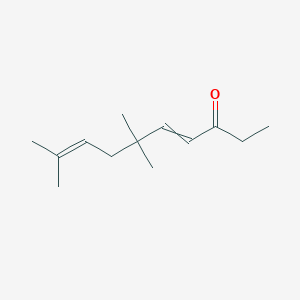![molecular formula C24H19NO2 B14268914 3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol CAS No. 133919-20-7](/img/structure/B14268914.png)
3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol is a chemical compound known for its unique structure and properties It consists of a biphenyl core with two phenol groups and an azanediyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol typically involves the reaction of 4-aminobiphenyl with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The azanediyl linkage can be reduced to form different amine derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Applications De Recherche Scientifique
3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol involves its interaction with specific molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The azanediyl linkage may also play a role in the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Biphenol: Another biphenyl derivative with phenol groups, but with different substitution patterns.
3,3’-Dimethoxybiphenyl: A biphenyl compound with methoxy groups instead of phenol groups.
Uniqueness
3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol is unique due to its specific substitution pattern and the presence of the azanediyl linkage, which imparts distinct chemical and biological properties compared to other biphenyl derivatives .
Propriétés
Numéro CAS |
133919-20-7 |
|---|---|
Formule moléculaire |
C24H19NO2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
3-(N-(3-hydroxyphenyl)-4-phenylanilino)phenol |
InChI |
InChI=1S/C24H19NO2/c26-23-10-4-8-21(16-23)25(22-9-5-11-24(27)17-22)20-14-12-19(13-15-20)18-6-2-1-3-7-18/h1-17,26-27H |
Clé InChI |
ZUDIYIJXFIKIAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)


![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)




![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)


![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)

